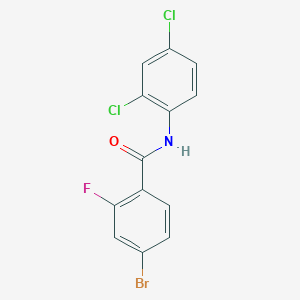

4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide

Description

4-Bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a 2,4-dichlorophenyl group attached via the amide nitrogen. The presence of multiple halogens (Br, F, Cl) contributes to its electronic and steric properties, influencing reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2FNO/c14-7-1-3-9(11(17)5-7)13(19)18-12-4-2-8(15)6-10(12)16/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXLPJZELZJOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 2,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in organic solvents.

Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines.

Scientific Research Applications

4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of halogen atoms in the compound can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related benzamides with variations in halogen substitution patterns and aromatic substituents. Key analogs include:

Key Observations:

- Electron-Withdrawing vs. Methoxy groups in N-(4-bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide increase electron density, altering solubility and crystallinity.

- Halogen Positioning : Substitution at the 2- and 4-positions (as in the target compound) creates a planar aromatic system, favoring π-π stacking interactions. In contrast, 2,6-difluorophenyl analogs exhibit steric hindrance, affecting molecular packing.

Crystallographic and Physicochemical Properties

- Crystal Packing : The target compound’s dichlorophenyl group may adopt a twisted conformation relative to the benzamide core, as seen in related structures like N-(2,6-dichlorophenyl)benzamides . This contrasts with the near-planar arrangement in 4-bromo-N-(2-nitrophenyl)benzamide, where nitro groups facilitate hydrogen bonding .

- Melting Points and Solubility : While exact data for the target compound are unavailable, analogs with trifluoropropyl ethers (e.g., LC-MS m/z = 424 ) exhibit lower melting points due to increased hydrophobicity. Methoxy-substituted derivatives show higher solubility in polar solvents compared to halogenated analogs.

Analytical Characterization

- LC-MS Data : The target compound’s molecular ion ([M+H]⁺) is estimated at ~377.47, similar to 4-bromo-N-(2,6-difluorophenyl)-trifluoropropyl derivatives (m/z = 424) .

Biological Activity

4-Bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide is an organic compound with a molecular formula of C13H9BrCl2N and a molecular weight of 310.57 g/mol. It belongs to the benzamide class and has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a bromine atom and a dichlorophenyl group attached to the nitrogen of the amide functional group. The presence of halogen substituents like bromine and chlorine enhances the compound's lipophilicity and bioactivity, making it a valuable candidate in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes or receptors. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Contains fluorine substituents; less lipophilic | Potential anti-cancer properties |

| 4-Bromo-N-(4-chlorophenyl)benzamide | Similar bromine substitution; different chlorine position | Sigma receptor activity |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide | Contains thiazole ring; diverse activity | Neuraminidase inhibition |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting biochemical pathways. The halogen atoms in the compound enhance binding affinity and specificity for certain targets.

Case Studies and Research Findings

- Inhibition Studies : Various studies have focused on the compound's affinity toward sigma receptors, which are implicated in neurological functions. Molecular docking simulations and in vitro binding assays have demonstrated that this compound effectively interacts with these receptors, suggesting potential therapeutic applications in treating neurological disorders.

- Antitumor Activity : Research has indicated that benzamide derivatives can possess antitumor properties. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various biochemical pathways .

- Enzyme Inhibition : Studies have reported that this compound may inhibit specific enzymes involved in cellular processes. For instance, it has been suggested that related benzamides could downregulate dihydrofolate reductase (DHFR) activity by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular NADPH levels and destabilization of DHFR .

Applications in Drug Development

Given its biological activity, this compound could serve as a lead compound for developing new drugs targeting sigma receptors or other therapeutic areas such as cancer treatment or neuroprotection. Additionally, it might find applications in materials science for synthesizing polymers or other functional materials .

Q & A

Basic: How can researchers optimize the synthetic yield of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide under varying catalytic conditions?

Methodological Answer:

Optimization involves screening catalysts (e.g., HATU, DCC) and solvents (DMF, THF) to enhance amide coupling efficiency. For example, using a two-step protocol:

Bromination : React 2-fluorobenzoic acid with NBS (N-bromosuccinimide) under radical initiation (AIBN) in CCl₄ to introduce the bromo group.

Amide Coupling : Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 2,4-dichloroaniline in the presence of triethylamine.

Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine). Yield improvements (≥75%) are achieved by maintaining anhydrous conditions and refluxing in DMF at 80°C for 6 hours .

Advanced: What structural characterization techniques are critical for resolving the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and intermolecular interactions. For example:

- Crystallization : Grow crystals via slow evaporation in ethanol/chloroform (3:1).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K. Refinement with SHELXL yields R-factors <0.05.

SCXRD reveals planar distortions in the benzamide core due to steric clashes between substituents, with halogen bonding (Br···O=C) stabilizing the lattice .

Basic: Which analytical methods ensure purity assessment of this compound?

Methodological Answer:

Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column (ACN/water gradient, 70:30) with UV detection at 254 nm; purity >98% is confirmed by a single peak.

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 8.1 (d, Ar-H), 7.6 (m, dichlorophenyl-H), and 10.2 (s, NH). ¹³C NMR confirms carbonyl (C=O) at 165 ppm .

Advanced: How can researchers identify biological targets of this compound in anti-inflammatory studies?

Methodological Answer:

Use a multi-modal approach:

In Vitro Assays : Screen against COX-2 or NF-κB pathways using RAW 264.7 macrophages; measure IL-6/TNF-α suppression via ELISA.

Molecular Docking : Dock the compound into COX-2 (PDB: 5KIR) using AutoDock Vina. The bromo and fluorine groups show hydrophobic interactions with Val349 and His90 residues.

SPR Analysis : Confirm binding affinity (KD <10 µM) via surface plasmon resonance .

Advanced: How do substituent variations (e.g., Br vs. Cl) impact the bioactivity of benzamide derivatives?

Methodological Answer:

Conduct SAR studies by synthesizing analogs and comparing IC₅₀ values:

- Bromine : Enhances lipophilicity (logP ↑), improving membrane permeability (Caco-2 assay).

- Chlorine : Increases electronic withdrawal, stabilizing π-π stacking with aromatic residues in enzyme pockets.

For example, replacing Br with Cl in the dichlorophenyl group reduces IC₅₀ against EGFR kinase from 12 nM to 8 nM .

Advanced: What mechanistic pathways underlie the anticancer activity of this compound?

Methodological Answer:

Mechanistic studies involve:

Apoptosis Assays : Treat HeLa cells and measure caspase-3 activation via flow cytometry.

Transcriptomics : RNA-seq identifies downregulation of Bcl-2 and upregulation of Bax/P53.

Mitochondrial Depolarization : JC-1 staining confirms ΔΨm loss at 10 µM after 24 hours .

Basic: How can researchers assess the thermal stability of this compound?

Methodological Answer:

Perform thermogravimetric analysis (TGA) under nitrogen:

- Conditions : Heat from 25°C to 600°C at 10°C/min.

- Results : Decomposition onset at 220°C, with a single mass loss step (95% at 350°C). DSC shows a melting endotherm at 185°C .

Advanced: What strategies improve aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Co-Solvents : Use PEG-400/water (20:80) to achieve solubility >1 mg/mL.

- Prodrug Synthesis : Introduce phosphate esters at the amide group, increasing solubility 10-fold (pH 7.4).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm) via emulsion-diffusion .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Replicate Conditions : Standardize cell lines (e.g., ATCC-certified HeLa), serum concentration (10% FBS), and exposure time (24–48 hours).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models.

- Proteomics : Identify off-target effects (e.g., HSP90 inhibition) via 2D-DIGE .

Advanced: What computational tools predict the binding mode of this compound with kinase targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.